N-Acetyl-DL-tryptophan

Descripción general

Descripción

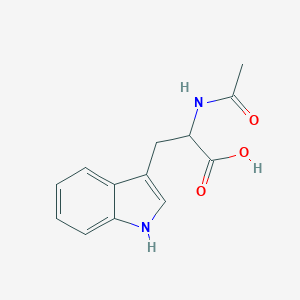

N-Acetyl-DL-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule. This compound is known for its white crystalline powder form and is soluble in water and alcohol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Acetyl-DL-tryptophan can be synthesized through a cascade reaction starting from indole methylene hydantoin. The process involves three main steps: hydrogenation, hydrolysis, and acetylation. The hydrogenation step uses sodium hydroxide as a solvent, followed by basic hydrolysis of indole methyl glycolylurea, and finally, acetylation of DL-tryptophan to produce this compound .

Industrial Production Methods

In industrial settings, this compound is produced via chemical synthesis using standard amino acid tryptophan. This method is efficient and cost-effective, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-DL-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Neuroprotective Applications

N-Acetyl-DL-tryptophan has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). Research indicates that it can inhibit mitochondrial dysfunction and apoptosis in motor neuron-like cells. Specifically, N-acetyl-L-tryptophan (the L-isomer) has shown significant protective effects against oxidative stress and cell death by modulating apoptotic pathways and inhibiting the release of cytochrome c from mitochondria .

Case Study: ALS Research

- Objective : To investigate the neuroprotective effect of N-acetyl-L-tryptophan in ALS models.

- Findings : The compound inhibited the secretion of inflammatory mediators like Substance P and interleukin-1 beta, providing a potential therapeutic strategy for ALS .

Radioprotective Applications

Recent studies have highlighted the radioprotective effects of N-acetyl-L-tryptophan against gamma radiation-induced cell death. In murine macrophage models, pretreatment with this compound significantly reduced oxidative stress and improved cell survival rates following radiation exposure .

Case Study: Gamma Radiation Protection

- Objective : To evaluate the efficacy of N-acetyl-L-tryptophan in protecting cells from radiation-induced damage.

- Findings : The study demonstrated over 80% protection against cell death through enhanced antioxidant enzyme activity and stabilization of mitochondrial membrane potential .

Biopharmaceutical Applications

This compound is utilized as a stabilizer in biopharmaceutical formulations. Its role as a transfer agent enhances the stability and efficacy of therapeutic proteins, particularly in preventing oxidative degradation during storage and processing .

Case Study: Stabilization of Therapeutic Proteins

- Objective : To assess the impact of this compound on protein stability.

- Findings : The compound effectively mitigated oxidation in therapeutic antibody formulations, enhancing their shelf life and functional integrity .

Dialysis Applications

In nephrology, N-acetyl-L-tryptophan has been investigated for its ability to enhance the clearance of uremic toxins during dialysis. It acts as a binding competitor for indoxyl sulfate, a protein-bound uremic toxin that is poorly cleared by conventional dialysis methods .

Case Study: Uremic Toxin Clearance

- Objective : To evaluate the effectiveness of N-acetyl-L-tryptophan in improving dialysis outcomes.

- Findings : The addition of this compound facilitated better removal of indoxyl sulfate from pooled sera obtained from dialysis patients, potentially reducing complications associated with uremic toxicity .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Neuroprotection | Inhibits apoptosis and mitochondrial dysfunction | Protects motor neurons in ALS models; reduces inflammatory mediator release |

| Radioprotection | Reduces oxidative stress and enhances cell survival | Over 80% protection against gamma radiation-induced cell death |

| Biopharmaceuticals | Stabilizes therapeutic proteins | Mitigates oxidation in antibody formulations; enhances stability |

| Dialysis | Improves clearance of uremic toxins | Enhances removal efficiency of indoxyl sulfate during dialysis |

Mecanismo De Acción

N-Acetyl-DL-tryptophan exerts its effects by interacting with specific molecular targets and pathways. It acts as a competitive inhibitor for certain enzymes, such as tryptophanase, and can modulate the activity of these enzymes. Additionally, it plays a role in reducing oxidative damage by acting as an antioxidant .

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-L-tryptophan: Similar in structure but differs in the stereochemistry of the tryptophan moiety.

DL-methionyl-L-tryptophan: Another derivative of tryptophan with different functional groups attached.

N-acetyl-L-cysteine: Though not a tryptophan derivative, it shares similar antioxidant properties.

Uniqueness

N-Acetyl-DL-tryptophan is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to act as a stabilizer and antioxidant makes it particularly valuable in biopharmaceutical applications .

Actividad Biológica

N-Acetyl-DL-tryptophan (NAT) is a derivative of tryptophan, an essential amino acid, that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the current understanding of the biological activity of NAT, focusing on its neuroprotective effects, antioxidant properties, and role in mitigating uremic toxins.

Neuroprotective Effects

Mechanism of Action:

Research indicates that N-acetyl-L-tryptophan (L-NAT), a specific isomer of NAT, exhibits significant neuroprotective properties. In studies involving NSC-34 motor neuron-like cells and primary motor neurons, L-NAT was shown to rescue these cells from apoptosis induced by various stressors, including oxidative stress and mitochondrial dysfunction. The compound inhibits the release of cytochrome c from mitochondria, thereby blocking apoptotic pathways associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .

Key Findings:

- L-NAT effectively inhibits the secretion of inflammatory cytokines like IL-1β and Substance P.

- It restores proteasomal activity disrupted during neurodegeneration.

- Molecular modeling suggests that L-NAT forms stable complexes with neurokinin-1 receptors (NK-1R), enhancing its neuroprotective efficacy .

Antioxidant Properties

Oxidation Protection:

this compound has been identified as a superior antioxidant compared to free tryptophan. It effectively protects tryptophan residues in proteins from oxidative damage caused by reactive oxygen species (ROS). In vitro studies demonstrated that NAT could prevent oxidation in therapeutic antibody formulations subjected to oxidative stress .

Research Insights:

- Peptide mapping revealed that NAT protects tryptophan residues from oxidation during manufacturing and storage of biotherapeutics.

- The combination of NAT with other antioxidants like L-methionine provided enhanced protection against oxidative stress .

Role in Uremic Toxins

Impact on Indoxyl Sulfate:

Recent studies have highlighted the role of NAT in dialysis settings, specifically regarding its ability to remove protein-bound uremic toxins such as indoxyl sulfate (IS). IS is known to contribute to uremic sarcopenia, a condition characterized by muscle wasting in patients with chronic kidney disease .

Experimental Findings:

- In dialysis experiments, NAT demonstrated comparable efficiency to free tryptophan in desorbing IS from pooled sera.

- Unlike tryptophan, which exacerbated muscle atrophy in myotube cultures, NAT did not reduce myocyte area, indicating a protective effect against muscle wasting .

Summary of Research Findings

Propiedades

IUPAC Name |

2-acetamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTHIGRZJZPRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861672 | |

| Record name | Acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-32-1, 1218-34-4 | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-acetyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4460NBV53F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.